6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione
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Overview
Description
6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with thiourea and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2-one.
Reduction: Formation of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methoxyphenyl derivatives: Compounds with similar hydroxy and methoxy substitutions on a phenyl ring.
Phenylpyrimidine derivatives: Compounds with phenyl groups attached to a pyrimidine ring.
Uniqueness
6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
6-(2-hydroxy-4-methoxyphenyl)-5-phenyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-12-7-8-13(15(20)9-12)16-14(10-18-17(22)19-16)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMUKQUHIGDWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NC(=S)N2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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